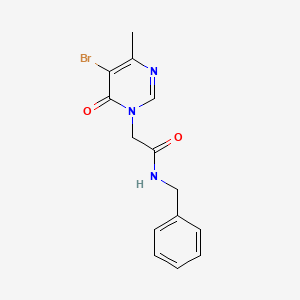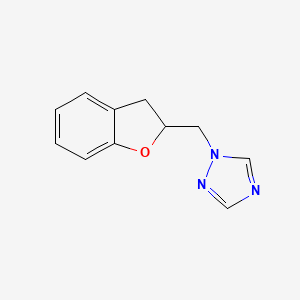![molecular formula C16H23NO3 B7579517 [(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-[3-(2-methylpropoxy)phenyl]methanone](/img/structure/B7579517.png)
[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-[3-(2-methylpropoxy)phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-[3-(2-methylpropoxy)phenyl]methanone, also known as JNJ-7925476, is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to a class of compounds known as positive allosteric modulators (PAMs), which are compounds that enhance the activity of a receptor without directly activating it.
Wissenschaftliche Forschungsanwendungen
[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-[3-(2-methylpropoxy)phenyl]methanone has been studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to enhance the activity of the α7 nicotinic acetylcholine receptor, which is involved in cognitive function, memory, and attention. [(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-[3-(2-methylpropoxy)phenyl]methanone has been studied for its potential use in the treatment of Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
Wirkmechanismus
[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-[3-(2-methylpropoxy)phenyl]methanone is a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. It binds to a site on the receptor that is distinct from the acetylcholine binding site, and enhances the activity of the receptor by increasing its sensitivity to acetylcholine. This results in increased neurotransmitter release and improved cognitive function.
Biochemical and Physiological Effects:
[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-[3-(2-methylpropoxy)phenyl]methanone has been shown to enhance cognitive function and memory in animal models. It has also been shown to improve attention and reduce impulsivity in animal models of ADHD. In addition, [(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-[3-(2-methylpropoxy)phenyl]methanone has been shown to have neuroprotective effects, and may have potential therapeutic applications in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of [(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-[3-(2-methylpropoxy)phenyl]methanone is that it is a selective modulator of the α7 nicotinic acetylcholine receptor, which reduces the risk of off-target effects. However, one limitation is that it has a relatively short half-life, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for research on [(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-[3-(2-methylpropoxy)phenyl]methanone. One area of focus is the development of more potent and selective PAMs of the α7 nicotinic acetylcholine receptor. Another area of focus is the development of formulations that improve the pharmacokinetic properties of [(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-[3-(2-methylpropoxy)phenyl]methanone, such as its half-life and bioavailability. Finally, further research is needed to determine the potential therapeutic applications of [(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-[3-(2-methylpropoxy)phenyl]methanone in neurological and psychiatric disorders.
Synthesemethoden
The synthesis of [(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-[3-(2-methylpropoxy)phenyl]methanone involves a series of chemical reactions that result in the formation of the final compound. The first step involves the reaction of 3-bromoanisole with 2-methylpropene in the presence of a palladium catalyst to form 3-(2-methylpropoxy)anisole. The next step involves the reaction of 3-(2-methylpropoxy)anisole with pyrrolidine and formaldehyde in the presence of an acid catalyst to form [(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-[3-(2-methylpropoxy)phenyl]methanol. The final step involves the oxidation of [(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-[3-(2-methylpropoxy)phenyl]methanol with a strong oxidizing agent to form [(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-[3-(2-methylpropoxy)phenyl]methanone.
Eigenschaften
IUPAC Name |
[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-[3-(2-methylpropoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-12(2)11-20-15-7-3-5-13(9-15)16(19)17-8-4-6-14(17)10-18/h3,5,7,9,12,14,18H,4,6,8,10-11H2,1-2H3/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJJOUIWTLHKPW-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C(=O)N2CCCC2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC1=CC=CC(=C1)C(=O)N2CCC[C@H]2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-[3-(2-methylpropoxy)phenyl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[(4-Bromo-3-fluorophenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579444.png)
![2-[4-[(5-Bromo-2-fluorophenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579454.png)
![[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-(1H-indazol-5-yl)methanone](/img/structure/B7579461.png)
![(3R)-1-[(4-iodophenyl)methyl]pyrrolidin-3-ol](/img/structure/B7579466.png)
![2-(4-bromophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B7579468.png)
![5-Bromo-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-one](/img/structure/B7579475.png)

![1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B7579484.png)
![[(3R)-3-hydroxypyrrolidin-1-yl]-(1H-indazol-5-yl)methanone](/img/structure/B7579494.png)
![2-(2-bicyclo[2.2.1]heptanyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B7579497.png)
![2-[[(5-Ethylthiophene-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579525.png)
![2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579528.png)
![2-[(1H-indole-5-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579538.png)
